molecular formula C11H12O4 B8537265 2-phenyl-1,3-dioxane-5-carboxylic Acid

2-phenyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B8537265
M. Wt: 208.21 g/mol
InChI Key: LVEBRRDWGCGKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-dioxane-5-carboxylic acid (CAS 207850-04-2) is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This reagent serves as a key synthetic intermediate and building block in organic and medicinal chemistry research. It has demonstrated significant value in the synthesis of complex bioactive molecules, most notably as a precursor in the detailed synthetic route for thioether phospholipids, which represent a class of potent antitumor agents . The compound's structure, which features a carboxylic acid group on the 1,3-dioxane ring, makes it a versatile scaffold for further chemical modifications and ring-opening reactions to generate functionalized intermediates . It can be synthesized from 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde . As a high-purity building block, it is instrumental in developing novel compounds for pharmaceutical and biochemical research. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-phenyl-1,3-dioxane-5-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

LVEBRRDWGCGKQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenyl 1,3 Dioxane 5 Carboxylic Acid

Established Synthetic Routes and Reaction Mechanisms

Established synthetic strategies primarily rely on the formation of the core dioxane ring through acetalization, followed by functional group manipulations, or the use of pre-existing dioxane structures like Meldrum's acid.

A direct and widely utilized method for synthesizing the 2-phenyl-1,3-dioxane-5-carboxylic acid framework is the acid-catalyzed condensation reaction between a diol and an aldehyde. Specifically, the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde (B42025) yields the target heterocyclic system. This reaction is an example of cyclic acetal (B89532) formation. chemistrysteps.comlibretexts.orglibretexts.org

The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product. chemicalbook.com An acid catalyst, such as p-toluenesulfonic acid, is essential for the reaction to proceed. chemicalbook.com

Parameter Condition Reference
Reactants 2,2-Bis(hydroxymethyl)propionic acid, Benzaldehyde chemicalbook.com
Catalyst p-Toluenesulfonic acid chemicalbook.com
Solvent Toluene chemicalbook.com
Temperature Reflux chemicalbook.com
Workup Cooling, precipitation, and extraction with saturated sodium carbonate solution chemicalbook.com
Yield A similar reaction for a methylated derivative reports yields as high as 82.3%. chemicalbook.com

The mechanism for this acid-catalyzed acetal formation involves several key steps. youtube.commasterorganicchemistry.com First, the carbonyl oxygen of benzaldehyde is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org This is followed by a nucleophilic attack from one of the hydroxyl groups of 2,2-bis(hydroxymethyl)propionic acid on the activated carbonyl carbon, forming a hemiacetal intermediate after deprotonation. libretexts.orglibretexts.org Subsequently, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). libretexts.org The departure of a water molecule generates a resonance-stabilized carbocation. The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking this carbocation to form the six-membered dioxane ring. youtube.com A final deprotonation step regenerates the acid catalyst and yields the final cyclic acetal product. libretexts.org

An alternative synthetic strategy involves the formation of the carboxylic acid functionality via the oxidation of a precursor alcohol. This approach is particularly useful when the corresponding hydroxymethyl derivative, such as 2-phenyl-5-hydroxymethyl-1,3-dioxane, is more readily accessible. The critical challenge in this method is the chemoselective oxidation of the primary alcohol without cleaving the acid-sensitive acetal group.

One documented method involves the oxidation of 2-phenyl-5-ethyl-5-hydroxymethyl-1,3-dioxane using potassium permanganate (B83412) to produce the corresponding carboxylic acid. google.com However, this specific process is noted to suffer from low selectivity. google.com The choice of oxidizing agent is paramount to the success of this route. Primary alcohols can be oxidized to carboxylic acids using a variety of reagents, often involving an intermediate aldehyde which is then further oxidized. chemguide.co.uk

Oxidizing Agent/System Description Reference
Potassium Permanganate (KMnO₄) A strong oxidizing agent, but may lack selectivity, potentially cleaving the dioxane ring. google.com
Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆) A catalytic amount of CrO₃ with a stoichiometric amount of H₅IO₆ in wet acetonitrile (B52724) can cleanly oxidize primary alcohols to carboxylic acids. vanderbilt.edu
TEMPO / Oxygen (O₂) / Metal Catalyst A system using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a metal catalyst (e.g., Iron(III) nitrate) and oxygen can provide a sustainable oxidation method. organic-chemistry.org
Pyridinium Dichromate (PDC) A chromium-based reagent that, depending on the solvent, can oxidize primary alcohols to either aldehydes (in CH₂Cl₂) or carboxylic acids (in DMF). vanderbilt.edu
Sodium Perborate / Acetic Acid An effective system for oxidizing aromatic aldehydes to carboxylic acids, suggesting its potential for the second stage of alcohol oxidation. organic-chemistry.org

The successful application of these methods requires careful optimization of reaction conditions to ensure the stability of the 2-phenyl-1,3-dioxane (B8809928) ring while achieving complete oxidation of the alcohol.

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile cyclic compound that serves as a valuable precursor in organic synthesis. chemicalbook.comwikipedia.org While its structure is based on a 2,2-dimethyl-1,3-dioxane (B13969650) core, its derivatives are key intermediates for synthesizing a variety of heterocyclic compounds, including those with a dioxane-carboxylic acid framework. chemicalbook.com Meldrum's acid is known for its high acidity (pKa = 4.97), which facilitates its use in condensation and acylation reactions. chemicalbook.com

The synthesis of Meldrum's acid itself involves the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and an acid catalyst. chemicalbook.comwikipedia.org The resulting compound can be readily acylated at the C5 position. researchgate.net These 5-acyl Meldrum's acid derivatives are highly reactive intermediates. clockss.org For instance, heating these acyl derivatives in the presence of an alcohol (alcoholysis) leads to the formation of β-keto esters. clockss.orgorgsyn.org This reaction proceeds through the generation of an acylketene intermediate upon thermolysis, which is then trapped by the alcohol. chemicalbook.com This strategy provides an indirect route to functionalized dioxane derivatives that can be further elaborated to target carboxylic acid structures.

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The presence of stereocenters at the C2 and C5 positions of the dioxane ring means that this compound can exist as multiple stereoisomers. Consequently, significant research has been directed towards methodologies that allow for the stereoselective synthesis of specific isomers.

Achieving an enantiopure synthesis of this compound derivatives requires precise control over the formation of the chiral centers. Asymmetric catalysis offers a powerful tool for this purpose. The direct synthesis of chiral heterocycles can be achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.

Strategies include the use of chiral Brønsted acid catalysts, which can protonate the carbonyl group of benzaldehyde in a stereodefined manner, influencing the facial selectivity of the subsequent nucleophilic attack by the diol. nsf.gov Similarly, chiral Lewis acids can coordinate to the reactants to create a chiral environment that directs the stereochemical outcome of the ring-closing reaction. acs.org While direct asymmetric catalysis for this specific dioxane is an area of ongoing research, related systems have shown great promise. For example, a bimetallic system combining a Rh(II) salt and a chiral N,N'-dioxide-Sm(III) complex has been successfully used for the asymmetric tandem cycloaddition to afford chiral 4,5-dihydro-1,3-dioxepines with high enantiomeric excess (up to 99% ee). nih.gov Such approaches highlight the potential for developing highly selective catalytic systems for the synthesis of chiral 1,3-dioxanes.

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into one of the starting materials to direct the stereoselectivity of a subsequent reaction. wikipedia.orgblogspot.com After the desired stereocenter(s) have been set, the auxiliary is removed, yielding the enantiomerically enriched product. blogspot.com For the synthesis of chiral this compound, a chiral auxiliary could be attached to the 2,2-bis(hydroxymethyl)propionic acid precursor. The steric bulk and conformational preferences of the auxiliary would then influence the facial selectivity of the condensation reaction with benzaldehyde, favoring the formation of one diastereomer over others. Evans oxazolidinones are a prominent class of chiral auxiliaries used to direct aldol (B89426) and alkylation reactions, demonstrating the power of this approach. blogspot.comyoutube.com

In addition to stoichiometric auxiliaries, chiral catalysts can be employed to achieve stereoselective dioxane formation. Chiral Lewis acid or Brønsted acid catalysts can create a chiral pocket that preferentially binds the reactants in a specific orientation, leading to an enantioselective cyclization. nsf.gov The development of such catalytic systems is a key goal in modern asymmetric synthesis, as it offers a more atom-economical alternative to the use of chiral auxiliaries. acs.org The stereoselective opening of chiral dioxane acetals, often mediated by Lewis acids, has been studied extensively and provides insight into the conformational and electronic factors that govern selectivity in these systems. acs.orgacs.org

Green Chemistry and Sustainable Synthetic Approaches

The core of green synthetic strategies for this compound and its analogs lies in the catalytic acetalization of a diol containing a carboxylic acid function with benzaldehyde. The traditional approach often relies on stoichiometric acid catalysts, which can lead to significant waste and purification challenges. Modern approaches, however, are centered on the use of catalytic quantities of more environmentally friendly and often recyclable catalysts.

Catalytic Protocols and Optimized Reaction Conditions

A key reaction for synthesizing derivatives of this compound involves the condensation of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde. This reaction serves as an excellent model for understanding the catalytic principles involved.

One of the most well-established and efficient catalysts for this transformation is p-toluenesulfonic acid (PTSA). A notable synthesis of the closely related 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid utilizes PTSA in toluene. The reaction, when heated to reflux for 8 hours, demonstrates a high yield of 82.3%. chemicalbook.com This method, while effective, uses a volatile organic solvent and a homogeneous catalyst that can be challenging to separate from the product mixture.

In the pursuit of greener alternatives, significant research has been directed towards the use of heterogeneous catalysts. These catalysts offer the distinct advantage of easy separation from the reaction mixture, enabling their reuse and consequently reducing waste and cost. While specific examples for the synthesis of this compound using a wide array of heterogeneous catalysts are still emerging, the broader field of 1,3-dioxane (B1201747) synthesis provides valuable insights. Solid acid catalysts, such as ion-exchange resins and zeolites, have shown great promise in acetalization reactions.

The optimization of reaction conditions is another critical aspect of developing sustainable synthetic routes. This includes the choice of solvent, reaction temperature, and reaction time. The ideal scenario involves solvent-free conditions or the use of green solvents like water or biorenewable solvents. For instance, in the synthesis of other heterocyclic compounds, the use of water as a solvent has been shown to be highly effective and environmentally friendly. rsc.org

The following table summarizes a key catalytic protocol for the synthesis of a close analog of this compound, highlighting the reaction parameters and outcomes. This data provides a benchmark for the development of future green and sustainable synthetic methodologies.

Future research in this area will likely focus on expanding the repertoire of heterogeneous catalysts for the synthesis of this compound, with a strong emphasis on catalyst recyclability and performance under mild, solvent-free conditions. The continuous optimization of reaction parameters will be crucial in making the synthesis of this valuable compound both economically viable and environmentally sustainable.

Conformational Analysis and Stereochemical Elucidation of the 2 Phenyl 1,3 Dioxane 5 Carboxylic Acid Ring System

Investigation of Ring Conformations (e.g., Chair Conformation, Twist Forms)

Similar to the well-studied cyclohexane (B81311) ring, the 1,3-dioxane (B1201747) ring system preferentially adopts a chair conformation to minimize angular and torsional strain. thieme-connect.descispace.com This chair-like structure is the global minimum on the potential energy surface for most 1,3-dioxane derivatives. researchgate.net The presence of two oxygen atoms in the ring, however, introduces differences compared to cyclohexane. The shorter C-O bond length (compared to C-C bonds) leads to a higher energy barrier for the chair-to-twist transition (4.9 kcal·mol⁻¹ for 1,3-dioxane vs. 5.7 kcal·mol⁻¹ for cyclohexane). thieme-connect.de

While the chair form is predominant, other higher-energy conformations, such as twist forms (e.g., 2,5-twist and 1,4-twist), exist as local minima on the potential energy surface. researchgate.net These non-chair forms, along with half-chair and boat conformations, typically represent transition states or high-energy intermediates in the process of ring inversion. researchgate.netdavuniversity.org For the 2-phenyl-1,3-dioxane-5-carboxylic acid molecule, the chair conformation is the most stable and thus the most populated arrangement under standard conditions. nih.govnih.gov

Energy parameters of different conformations for substituted 1,3-dioxanes (kcal/mol).
ConformationRelative Energy (Typical Range)Key Strain Features
Chair0 (Global Minimum)Minimal angle and torsional strain. libretexts.org
Twist-Boat~5-6Relief of some flagpole interactions compared to boat, but retains torsional strain. davuniversity.org
Boat~6-7Significant steric crowding ("flagpole" interactions) and eclipsing strain. libretexts.org
Half-Chair~10-12 (Transition State)High energy, represents a transition state for ring inversion.

Analysis of Axial-Equatorial Preferences of Substituents at C-2 and C-5

The orientation of substituents on the 1,3-dioxane ring, either axial or equatorial, is governed by the drive to minimize steric hindrance, particularly 1,3-diaxial interactions. thieme-connect.dechemistrysteps.com

At the C-2 position , the phenyl group strongly prefers the equatorial orientation. thieme-connect.denih.gov This preference is due to the significant steric strain that would arise from 1,3-diaxial interactions between an axial phenyl group and the axial hydrogen atoms at the C-4 and C-6 positions. thieme-connect.de The shorter C-O bonds in the 1,3-dioxane ring, compared to C-C bonds in cyclohexane, make these diaxial interactions even more pronounced, thus thermodynamically favoring the equatorial placement of the bulky phenyl substituent. thieme-connect.de

At the C-5 position , the conformational preference of the carboxylic acid group is more complex. Unlike a simple alkyl group, the carboxylic acid group's preference is influenced by a balance of steric factors and intramolecular interactions, such as hydrogen bonding. In some derivatives, the carboxyl group has been observed in an axial orientation. nih.gov The energetic difference between the axial and equatorial conformers for a substituent at C-5 is generally smaller than for substituents at C-2, C-4, or C-6, leading to a more mobile conformational equilibrium.

Intramolecular Interactions and Stereoelectronic Effects (e.g., Gauche Effect, Anomeric Effect)

The conformational behavior of the this compound ring is not dictated by sterics alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role.

Other hyperconjugative interactions, such as the gauche effect , also influence the ring's conformation. These interactions, which can be attractive or repulsive, arise from the alignment of orbitals of substituents on adjacent carbons. In the context of the 5-carboxylic acid group, intramolecular hydrogen bonding between the carboxyl hydrogen and one of the ring's oxygen atoms could potentially stabilize a conformer that might otherwise be sterically disfavored. Computational studies on 1,3-dioxane have highlighted the importance of various σ → σ* and n → σ* hyperconjugative interactions in determining bond lengths and the relative stability of conformers. acs.orgnih.gov

Influence of Solvent and Metal Ions on Conformational Equilibria

The conformational equilibrium of polar molecules like this compound can be significantly influenced by the surrounding environment.

Solvent effects can alter the relative energies of conformers by preferentially stabilizing one over the other. cdnsciencepub.com For instance, a polar solvent might stabilize a conformer with a larger dipole moment. The study of 5-substituted 1,3-dioxanes has shown that solvent polarity can impact the preference for axial versus equatorial positioning of the substituent.

The presence of metal ions has a particularly pronounced effect on the conformational equilibrium of the 5-carboxy-1,3-dioxane system. Studies have demonstrated that the addition of various metal salts can stabilize the conformer with an axial carboxyl group. researchgate.net This stabilization is attributed to the formation of a chelate-like complex between the metal cation and the carboxylate group, which favors the axial orientation. The magnitude of this effect varies depending on the cation, with a general trend observed for different metal ions.

Effect of Metal Ions on the Conformational Equilibrium of 5-carboxy-2-phenyl-1,3-dioxanes at 25°C. researchgate.net
SaltΔG° (kcal/mol) with 1.0 equiv of SaltΔG° (kcal/mol) with 5.0 equiv of Salt
None-0.89 (favoring equatorial COOH)
LiBr-0.41-0.17
Na(OTf)-0.34-0.28
K(OTf)-0.76-0.54
Ag(OTf)-0.43+0.80
Mg(OTf)₂-0.91-0.26
Ca(OTf)₂-0.92-1.59
Ba(OTf)₂-0.63-0.64

*A negative ΔG° indicates a preference for the equatorial conformer, while a positive value indicates a preference for the axial conformer.

As seen in the table, the addition of silver triflate (Ag(OTf)) at higher concentrations can even reverse the conformational preference, making the axial conformer more stable. researchgate.net

Diastereomeric Studies and Configurational Assignments

The presence of substituents at both the C-2 and C-5 positions of the 1,3-dioxane ring gives rise to diastereomers (cis and trans isomers). The cis isomer has both the phenyl and carboxylic acid groups on the same side of the ring (e.g., one equatorial, one axial in the most stable chair), while the trans isomer has them on opposite sides (e.g., both equatorial).

The relative configuration of these diastereomers is readily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de In the chair conformation, axial and equatorial protons have distinct chemical shifts and coupling constants (J-values). The measurement of vicinal coupling constants (³J_HH) and the observation of Nuclear Overhauser Effects (NOEs) allow for the unambiguous assignment of the relative stereochemistry throughout the six-membered ring. thieme-connect.de For example, a large coupling constant between protons on adjacent carbons typically indicates a diaxial relationship. By synthesizing and equilibrating these diastereomers, the thermodynamic preferences (A-values) for the substituents can be determined, providing quantitative data on their conformational energies. researchgate.net

Chemical Transformations and Derivatization Strategies for 2 Phenyl 1,3 Dioxane 5 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for the chemical manipulation of 2-phenyl-1,3-dioxane-5-carboxylic acid, allowing for the formation of esters and amides, as well as reduction and decarboxylation reactions.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. The Fischer esterification, a classic approach, involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.ukyoutube.com This equilibrium-driven reaction typically requires heating and the removal of water to favor the formation of the ester. chemguide.co.uk For instance, the esterification of 2,3-dihydroxybenzoic acid with methanol (B129727) is successfully carried out using concentrated sulfuric acid under reflux conditions. nih.gov While specific examples for this compound are not extensively detailed in the literature, this general method is expected to be applicable.

Reactant (Alcohol)CatalystConditionsProduct
MethanolH₂SO₄RefluxMethyl 2-phenyl-1,3-dioxane-5-carboxylate
Ethanolp-TsOHHeat, water removalEthyl 2-phenyl-1,3-dioxane-5-carboxylate

Amidation: The synthesis of amides from this compound can be accomplished by direct reaction with amines. This transformation often requires coupling agents or catalysts to facilitate the formation of the amide bond. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of a wide range of carboxylic acids with various amines, often allowing for simple purification. nih.gov Other methods include the use of zirconium tetrachloride as a catalyst for the amidation of carboxylic acids with amines under reflux conditions. rsc.org These approaches provide routes to a diverse library of N-substituted 2-phenyl-1,3-dioxane-5-carboxamides. scispace.comresearchgate.netorganic-chemistry.org

Reactant (Amine)Catalyst/ReagentConditionsProduct
BenzylamineB(OCH₂CF₃)₃MeCN, 80°CN-benzyl-2-phenyl-1,3-dioxane-5-carboxamide
AnilineZrCl₄RefluxN-phenyl-2-phenyl-1,3-dioxane-5-carboxamide

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-phenyl-1,3-dioxan-5-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. masterorganicchemistry.comchemistrysteps.comwizeprep.comlibretexts.orgyoutube.com The reaction with LiAlH₄ is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to liberate the alcohol. masterorganicchemistry.comchemistrysteps.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a challenging transformation for simple aromatic carboxylic acids. However, the presence of activating groups can facilitate this reaction. For this compound, decarboxylation would lead to the formation of 2-phenyl-1,3-dioxane (B8809928). This reaction often requires high temperatures or the use of a catalyst. masterorganicchemistry.comyoutube.comnih.govnih.gov In some cases, the decarboxylation of cannabinoid carboxylic acids, which are also aromatic carboxylic acids, can be achieved by heating in a suitable solvent. nih.govnih.govgoogle.com

Transformations of the Dioxane Ring System

The 1,3-dioxane (B1201747) ring, being an acetal (B89532), is susceptible to cleavage under acidic conditions and can also be a scaffold for further functionalization.

Ring-Opening Reactions and Acetal Hydrolysis

The most common reaction of the 1,3-dioxane ring is its hydrolysis under acidic conditions, which results in the cleavage of the acetal and the formation of the parent aldehyde (benzaldehyde) and diol. lookchem.comacs.orgfiveable.mekhanacademy.org The kinetics and mechanism of the hydrolysis of substituted 2-phenyl-1,3-dioxanes have been studied, revealing that the reaction is catalyzed by hydronium ions. lookchem.com The stability of the dioxane ring is pH-dependent, being generally stable under neutral and basic conditions but labile in acidic environments. This property is often utilized in synthetic chemistry where the dioxane group serves as a protecting group for a carbonyl function or a 1,3-diol.

Functionalization at Different Positions of the Dioxane Ring

Direct functionalization of the C4 and C6 positions of the 1,3-dioxane ring is less common. However, strategies for the selective functionalization of remote C-H bonds in heterocyclic systems are an active area of research. nsf.govnih.govnih.gov While specific methods for the 2-phenyl-1,3-dioxane system are not well-documented, analogous approaches from other heterocyclic systems could potentially be adapted. These might involve directed metalation or the use of specific catalysts to achieve site-selective C-H activation.

Synthesis of Structurally Modified 2-Phenyl-1,3-dioxane Derivatives

A variety of structurally modified 2-phenyl-1,3-dioxane derivatives can be synthesized, primarily by utilizing different starting materials in the initial acetal formation reaction. For example, using substituted benzaldehydes allows for the introduction of various functional groups on the phenyl ring. The synthesis of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid has been reported, demonstrating the feasibility of incorporating substituted phenyl groups. asianpubs.org Similarly, derivatives with modifications at the 5-position of the dioxane ring can be prepared by starting with appropriately substituted 1,3-diols. The synthesis of 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid from 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde (B42025) is a known procedure. chemicalbook.com

Benzaldehyde Derivative1,3-Diol DerivativeProduct
4-Chlorobenzaldehyde2,2-Bis(hydroxymethyl)butyric acid2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid asianpubs.org
Benzaldehyde2,2-Bis(hydroxymethyl)propionic acid2-Phenyl-5-methyl-1,3-dioxane-5-carboxylic acid chemicalbook.com
2-Chlorobenzaldehyde2,2-Bis(hydroxymethyl)propionic acid2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid researchgate.net

These synthetic strategies provide access to a wide range of 2-phenyl-1,3-dioxane derivatives with tailored properties for various applications.

Modification of the Phenyl Substituent

The modification of the phenyl substituent in this compound is a key strategy for altering the molecule's steric and electronic properties. While direct electrophilic substitution on the phenyl ring of the parent compound is plausible under standard aromatic substitution conditions, much of the existing research focuses on the synthesis of derivatives from substituted precursors. This approach allows for the introduction of a wide array of functional groups onto the phenyl moiety.

A common synthetic route involves the condensation of a substituted benzaldehyde with a suitable three-carbon diol component, such as 2,2-bis(hydroxymethyl)propionic acid, to form the corresponding 2-(substituted-phenyl)-1,3-dioxane-5-carboxylic acid derivative. This method provides reliable access to compounds with various substituents on the phenyl ring.

For instance, the synthesis of halogenated derivatives, such as 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid and 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, has been reported. researchgate.netasianpubs.orgnih.gov These compounds are typically prepared by reacting the corresponding chlorobenzaldehyde with the appropriate diol in the presence of an acid catalyst. researchgate.netasianpubs.orgnih.gov Similarly, nitro-substituted analogues, like 2-(3-nitrophenyl)-1,3-dioxane, can be synthesized from 3-nitrobenzaldehyde, indicating a viable pathway to introduce electron-withdrawing groups.

Beyond simple substitutions, more complex modifications can be envisioned through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, could be employed to synthesize biaryl derivatives. sandiego.edunih.gov This would typically involve a pre-functionalized 2-(halophenyl)-1,3-dioxane derivative reacting with a boronic acid in the presence of a palladium catalyst. acs.orgrsc.org Such modifications significantly expand the structural diversity achievable from the basic 2-phenyl-1,3-dioxane scaffold.

The following table summarizes various substituted derivatives of this compound and related compounds that have been synthesized, primarily through the precursor method.

Table 1: Examples of Synthesized 2-(Substituted-Phenyl)-1,3-dioxane Derivatives

Substituent on Phenyl RingR1R2Compound Name
4-ChloroEthylH2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid
2-ChloroMethylH2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid
3-NitroHH2-(3-Nitrophenyl)-1,3-dioxane

Introduction of Additional Heterocyclic Moieties

The carboxylic acid functionality of this compound serves as a versatile handle for the construction of various heterocyclic ring systems. These transformations are of significant interest in medicinal chemistry, as the introduction of heterocycles can modulate the biological activity and physicochemical properties of the parent molecule. Common strategies involve the conversion of the carboxylic acid into reactive intermediates that can then undergo cyclization reactions to form the desired heterocyclic moieties.

One of the most prevalent transformations is the synthesis of 1,3,4-oxadiazoles . A general and efficient method involves the conversion of the carboxylic acid to a corresponding acid hydrazide. This intermediate can then be cyclized with various reagents. For example, condensation of the acid hydrazide with a different carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. utar.edu.my An alternative one-pot synthesis allows for the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane to generate the oxadiazole, which can then undergo further functionalization. nih.govacs.org Another approach involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base, which leads to the formation of a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivative. sapub.org

Another important class of heterocycles that can be derived from this compound are 1,2,4-triazoles . The synthesis of these moieties often proceeds through similar intermediates. A common method involves the reaction of the carboxylic acid with an amidine and a monosubstituted hydrazine (B178648) in a one-pot, three-component reaction, which can be highly regioselective. organic-chemistry.orgresearchgate.net Alternatively, the acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a 1,2,4-triazole-3-thione. Further reaction of the corresponding 4-amino-3-mercapto-1,2,4-triazole with carbon disulfide can lead to the formation of fused triazolo-thiadiazole systems. growingscience.com

The following table outlines general synthetic strategies for the conversion of a generic carboxylic acid (R-COOH), such as this compound, into various heterocyclic systems.

Table 2: General Strategies for the Synthesis of Heterocycles from a Carboxylic Acid Moiety

Target HeterocycleKey IntermediateTypical Reagents
1,3,4-OxadiazoleAcid Hydrazide1. Another Carboxylic Acid, POCl₃ 2. Carbon Disulfide, Base
1,2,4-TriazoleAcylamidine or Acid Hydrazide1. Amidine, Hydrazine 2. Isothiocyanate, followed by cyclization

These derivatization strategies highlight the utility of this compound as a scaffold for creating a diverse library of compounds with potential applications in various fields of chemical and pharmaceutical research.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts and coupling constants, it is possible to assign each proton and carbon atom to its position in the molecule and to deduce its conformational preferences.

The ¹H NMR spectrum of 2-phenyl-1,3-dioxane-5-carboxylic acid is expected to show distinct signals corresponding to the protons of the phenyl ring, the dioxane ring, and the carboxylic acid. The phenyl protons typically appear in the aromatic region (δ 7.3–7.5 ppm). The single proton at the C2 position (the acetal (B89532) proton) is expected to resonate as a singlet around δ 5.5 ppm. The protons on the dioxane ring (at C4 and C6) would present as a complex multiplet system, typically in the range of δ 3.5-4.5 ppm, due to their diastereotopic nature in the chair conformation. The proton at C5, adjacent to the carboxylic acid group, would likely appear around δ 3.0 ppm. The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet far downfield, typically above δ 10.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically found in the δ 170–180 ppm region. oregonstate.edu The carbons of the phenyl ring would produce signals between δ 125–140 ppm. The acetal carbon (C2) is expected around δ 100-110 ppm. The C5 carbon, substituted with the carboxyl group, would appear around δ 40-50 ppm, while the C4 and C6 carbons of the dioxane ring are anticipated in the δ 60–80 ppm range, typical for carbons in an ether-like environment. oregonstate.edupdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)>10.0 (broad s)170 - 180
Phenyl (C₆H₅)7.3 - 7.5 (m)125 - 140
C2-H (acetal)~5.5 (s)100 - 110
C4-H₂, C6-H₂ (dioxane)3.5 - 4.5 (m)60 - 80
C5-H (dioxane)~3.0 (m)40 - 50

The conformational behavior of the 1,3-dioxane (B1201747) ring can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For a 1,3-dioxane ring that adopts a stable chair conformation, distinct coupling constants are expected for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions.

Quantum-chemical studies and experimental NMR data on related 5-substituted 1,3-dioxanes confirm that the global energy minimum typically corresponds to a chair conformation. researchgate.net In this conformation, large coupling constants (³J_ax-ax ≈ 10–13 Hz) are expected between axial protons on adjacent carbons, while smaller couplings are observed for axial-equatorial (³J_ax-eq ≈ 2–5 Hz) and equatorial-equatorial (³J_eq-eq ≈ 1–3 Hz) interactions. By analyzing the complex splitting patterns of the C4 and C6 methylene (B1212753) protons and their coupling to the C5 proton, the preferred chair conformation and the orientation of the carboxylic acid group (either axial or equatorial) can be determined. For most 5-substituted 1,3-dioxanes, the chair conformer is the most stable. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is dominated by features characteristic of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of a centrosymmetric dimer in the condensed phase, the O-H stretching vibration appears as a very broad and strong band, typically spanning from 2500 to 3300 cm⁻¹. spectroscopyonline.com Superimposed on this broad band are the sharper C-H stretching vibrations from the phenyl ring (aromatic C-H, ~3000-3100 cm⁻¹) and the dioxane ring (aliphatic C-H, ~2850-2960 cm⁻¹). iosrjournals.org

The carbonyl (C=O) stretching vibration of the carboxylic acid dimer gives rise to a very strong and sharp absorption band typically located around 1700-1725 cm⁻¹. The spectrum would also feature characteristic C-O stretching bands associated with the carboxylic acid (~1210-1320 cm⁻¹) and the dioxane ring acetal structure (~1050-1150 cm⁻¹). Aromatic C=C stretching vibrations from the phenyl group are expected in the 1450-1600 cm⁻¹ region. spectroscopyonline.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H stretchCarboxylic Acid (dimer)2500 - 3300Strong, Very Broad
C-H stretchAromatic (Phenyl)3000 - 3100Medium to Weak
C-H stretchAliphatic (Dioxane)2850 - 2960Medium
C=O stretchCarboxylic Acid (dimer)1700 - 1725Very Strong
C=C stretchAromatic Ring1450 - 1600Medium to Weak
C-O stretchCarboxylic Acid1210 - 1320Strong
C-O stretchDioxane Ring (Acetal)1050 - 1150Strong

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and information on intermolecular interactions. While the crystal structure for the title compound is not available, extensive studies on closely related analogs, such as 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid and 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, provide a clear model for its expected solid-state conformation and packing. journals.co.zanih.gov

These studies consistently show that the 1,3-dioxane ring adopts a chair conformation, which is its most stable form. journals.co.zanih.govresearchgate.net The bulky phenyl group at the C2 position invariably occupies an equatorial site to minimize steric hindrance. journals.co.zaresearchgate.net A key feature in the crystal packing of these carboxylic acid derivatives is the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This O—H···O interaction results in the formation of a characteristic R²₂(8) ring motif. nih.gov This dimerization is the primary supramolecular interaction governing the crystal lattice.

Table 3: Representative Crystal Data for a Structural Analog, 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic Acid nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₃ClO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4452 (3)
b (Å)13.9413 (5)
c (Å)9.37059 (18)
β (°)102.145 (2)
Volume (ų)1206.28 (6)
Z4
Key Structural FeatureChair conformation, equatorial phenyl group, hydrogen-bonded dimer formation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₁H₁₂O₄), the calculated molecular weight is 208.21 g/mol . In electron ionization (EI-MS), the molecular ion peak (M⁺•) at m/z 208 would likely be observed, though it may be of low intensity for aliphatic acids. libretexts.orgmiamioh.edu

The fragmentation pattern is expected to be dictated by the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.orgyoutube.com The presence of the phenyl and dioxane moieties introduces other likely fragmentation routes. Cleavage of the bond between the phenyl group and the dioxane ring can lead to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) or a related phenyl-containing fragment. A prominent fragment is often the phenyl cation ([C₆H₅]⁺) at m/z 77. The dioxane ring itself can undergo cleavage, leading to characteristic losses and fragment ions that help confirm the cyclic acetal structure. chemguide.co.ukwhitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonLikely Origin
208[C₁₁H₁₂O₄]⁺•Molecular Ion (M⁺•)
191[M - OH]⁺Loss of hydroxyl radical from COOH
163[M - COOH]⁺Loss of carboxyl group
105[C₆H₅CO]⁺Benzoyl cation from acetal cleavage
77[C₆H₅]⁺Phenyl cation

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed to study derivatives of 1,3-dioxane (B1201747), providing accurate descriptions of their geometry, energy, and spectroscopic parameters. researchgate.netnih.gov For compounds in this family, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to yield results that correlate well with experimental findings. researchgate.netresearchgate.netnih.gov

The 1,3-dioxane ring typically adopts a chair conformation, which is its most stable arrangement. nih.govnih.gov For 2-phenyl-1,3-dioxane-5-carboxylic acid, theoretical calculations are used to determine the preferred orientation of the substituents on this ring. Geometry optimization and energy minimization calculations can identify the most stable conformers.

Studies on analogous 5-substituted and 2-phenyl-1,3-dioxanes have shown that bulky substituents generally favor an equatorial position to minimize steric hindrance. nih.govresearchgate.net In the case of this compound, two primary chair conformers are considered: one with the carboxylic acid group in an axial position and the other in an equatorial position. The phenyl group at the C2 position also has axial and equatorial possibilities. Computational studies on similar structures, such as 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, have revealed a chair conformation where the 2-aryl substituent occupies an equatorial site, and the carboxyl group can be axial. nih.gov Quantum-chemical studies on 5-phenyl-1,3-dioxane indicate that the equatorial chair conformer is the global minimum on the potential energy surface. researchgate.net

Energy calculations help quantify the stability of these conformers. The relative energies determine the equilibrium population of each conformer at a given temperature. For the title compound, the conformer with the bulky phenyl group in the equatorial position is expected to be significantly lower in energy. The preference for the carboxylic acid group at C5 is more nuanced and depends on a balance of steric and electronic effects, including potential intramolecular hydrogen bonding.

Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data) This table presents hypothetical data based on typical findings for similar 1,3-dioxane derivatives to illustrate the application of computational methods.

Conformer (Phenyl at C2, -COOH at C5)Method/Basis SetRelative Energy (kcal/mol)
Equatorial, EquatorialDFT/B3LYP/6-311+G(d,p)0.00 (Most Stable)
Equatorial, AxialDFT/B3LYP/6-311+G(d,p)+0.85
Axial, EquatorialDFT/B3LYP/6-311+G(d,p)+3.50
Axial, AxialDFT/B3LYP/6-311+G(d,p)+4.20

Prediction and Comparison of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for optimized geometries and compared with experimental data to confirm structural assignments.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra. nih.gov For carboxylic acid derivatives, key vibrational modes include the O-H stretch of the carboxyl group (typically around 3500 cm⁻¹), the C=O carbonyl stretch (around 1700-1750 cm⁻¹), and various C-O and C-C stretching and bending modes of the dioxane and phenyl rings.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com Calculated shielding tensors are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). nih.gov These predictions are invaluable for assigning complex spectra and confirming the conformational and stereochemical details of the molecule. For instance, the chemical shifts of the axial and equatorial protons on the dioxane ring are expected to be distinct, and calculations can help assign these signals definitively. Studies on related compounds like 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid have demonstrated a strong correlation between theoretical and experimental NMR data. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a 1,3-Dioxane-5-Carboxylic Acid Analogue Data adapted from studies on 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid to illustrate the methodology. researchgate.netresearchgate.net

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
C=O (Carboxyl)178.5179.2
C2 (Acetal)98.298.9
C4/C6 (Dioxane)65.866.5
C5 (Quaternary)41.542.1

Elucidation of Conformational Energy Landscapes and Transition States

Beyond identifying stable conformers, quantum chemical calculations can map the entire potential energy surface (PES) for conformational interconversion. This involves locating transition states that connect different minima (conformers). A study on 5-alkyl- and 5-phenyl-1,3-dioxanes using the RHF/6-31G(d) level of theory identified pathways for the isomerization of equatorial and axial chair conformers. researchgate.net

The primary pathway for the chair-to-chair interconversion of the 1,3-dioxane ring proceeds through twist-boat intermediates. researchgate.net The calculations determine the energy barriers for these transformations. For instance, the transition from an equatorial chair (C_eq) to an axial chair (C_ax) conformer involves passing through higher-energy twist (T) conformations. The energy barriers associated with these transitions provide insight into the molecule's flexibility and the rates of conformational exchange, which can be relevant for interpreting dynamic NMR experiments. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational space and the observation of time-dependent phenomena.

For this compound, MD simulations could be used to:

Observe the chair-to-chair interconversions of the dioxane ring in real-time.

Analyze the rotational dynamics of the phenyl and carboxylic acid groups.

Investigation of Solvation Effects and Intermolecular Interactions

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are used to investigate these effects.

Solvation Models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating how a solvent affects the relative energies of different conformers and molecular properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For a molecule with a carboxylic acid group, hydrogen bonding is a critical intermolecular interaction. researchgate.net In protic solvents like water or methanol (B129727), the carboxylic acid can act as both a hydrogen bond donor (from the -OH group) and acceptor (at the C=O oxygen). mdpi.com In aprotic solvents, the molecule may form dimers through hydrogen bonds between the carboxylic acid moieties of two molecules. Computational studies can quantify the strength of these interactions and predict how they influence the compound's structure and reactivity. For example, theoretical calculations on 1,2,3-triazole-4-carboxylic acids in different solvents (including 1,4-dioxane (B91453) and methanol) showed that the photophysical properties are highly dependent on the environment due to varying intermolecular interactions and associations. mdpi.com

Applications in Complex Organic Synthesis and Chemical Methodology Development

2-Phenyl-1,3-dioxane-5-carboxylic Acid as a Chiral Building Block and Synthon for Asymmetric Synthesis

While typically synthesized from achiral starting materials like 2,2-bis(hydroxymethyl)propionic acid and benzaldehyde (B42025), resulting in a racemic or achiral product, this compound possesses the potential to be a valuable chiral building block in asymmetric synthesis. The stereochemistry of the dioxane ring, specifically the relative orientations of the phenyl group at C2 and the carboxylic acid at C5, can be controlled or resolved to yield enantiomerically pure compounds.

The primary methods to obtain chiral forms of this compound would involve either enantioselective synthesis or classical resolution of the racemic mixture. Chiral carboxylic acids are frequently resolved by forming diastereomeric salts with a chiral amine. These diastereomers, having different physical properties, can be separated by methods such as fractional crystallization. Subsequent acidification would regenerate the pure enantiomers of the carboxylic acid.

Once obtained in an enantiopure form, this compound can serve as a versatile synthon. The defined stereocenters on the dioxane ring can direct the stereochemical outcome of subsequent reactions, making it a useful tool for transferring chirality to new molecules. The carboxylic acid moiety provides a reactive site for a multitude of transformations, including amide bond formation, reduction to an alcohol, or conversion to other functional groups, all while preserving the stereochemical integrity of the dioxane core.

Table 1: Potential Strategies for Chiral Applications

Strategy Description Potential Outcome
Chiral Resolution Reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. Separation of diastereomers by crystallization, followed by acidification to yield enantiopure (R)- and (S)-2-phenyl-1,3-dioxane-5-carboxylic acid.
Asymmetric Synthesis Use of a chiral catalyst in the initial acetal (B89532) formation reaction or employing a chiral starting material derived from a natural product. Direct synthesis of one enantiomer of the target compound, avoiding a resolution step.
Diastereoselective Reactions Using the resolved chiral acid to react with other chiral molecules, where the inherent chirality of the dioxane ring influences the formation of a specific stereoisomer in the product. Control over the stereochemistry in the synthesis of complex molecules like natural products or pharmaceuticals.

Role in Protecting Group Chemistry for 1,3-Diols and Related Carbonyl Equivalents

The 2-phenyl-1,3-dioxane (B8809928) portion of the molecule is a classic example of a benzylidene acetal, a widely used protecting group for 1,3-diols. This protective strategy is fundamental in multi-step synthesis where selective reaction at one functional group is required while others are temporarily masked.

The formation of this structure typically involves the acid-catalyzed reaction of a molecule containing a 1,3-diol moiety with benzaldehyde. This reaction is reversible, and the dioxane ring is stable under a variety of conditions, particularly neutral and basic environments. This stability allows chemists to perform a wide range of transformations on other parts of the molecule, such as the carboxylic acid at the C5 position, without affecting the protected diol.

The benzylidene acetal can be readily removed (deprotected) under acidic conditions, often through hydrolysis or hydrogenolysis, to regenerate the 1,3-diol. This robust yet reversible protection makes this compound a valuable bifunctional molecule, where the protected diol can be revealed at a later, strategic point in a synthetic sequence.

Table 2: Protecting Group Characteristics of the Benzylidene Acetal Moiety

Feature Description
Formation Acid-catalyzed condensation of a 1,3-diol with benzaldehyde.
Stability Stable to bases, nucleophiles, many oxidizing and reducing agents.
Cleavage (Deprotection) Typically achieved with aqueous acid (hydrolysis) or catalytic hydrogenation (hydrogenolysis).
Synthetic Advantage Allows for selective manipulation of the carboxylic acid group while the 1,3-diol functionality is masked, preventing unwanted side reactions.

Contribution to Carbon Skeleton Construction and Strategic Functionalization in Multistep Syntheses

As a synthetic intermediate, this compound provides a pre-formed, conformationally restricted six-membered ring that can be incorporated into larger molecular frameworks. acs.org Its structure offers multiple points for diversification, making it a strategic component in the design of complex molecules.

The carboxylic acid group is a versatile functional handle that can be used to extend the carbon skeleton. For example, it can be converted into an acid chloride and reacted with organometallic reagents or used in various coupling reactions to form new carbon-carbon bonds. Alternatively, it can be reduced to a primary alcohol, which can then be further functionalized.

The dioxane ring itself serves as a rigid scaffold, influencing the spatial arrangement of the substituents and any new stereocenters that are formed. After the desired molecular complexity has been built around this core, the benzylidene acetal can be removed to unmask the 1,3-diol. These newly revealed hydroxyl groups can then participate in further reactions, such as cyclizations or the introduction of new functional groups, adding another layer of strategic functionalization to the synthetic plan. This step-wise approach, enabled by the dual functionality of the molecule, is a hallmark of its utility in multistep synthesis.

Precursors for Novel Heterocyclic Ring Systems and Scaffolds

While this compound is itself a heterocycle, its structure allows it to be a potential precursor for the synthesis of other, different heterocyclic systems through ring-opening or ring-transformation reactions. Although specific, high-yield transformations of this particular carboxylic acid into other heterocyclic scaffolds are not extensively documented, the reactivity of the 1,3-dioxane (B1201747) system suggests several possibilities.

One potential pathway involves the manipulation of the carboxylic acid, for instance, into an amine via a Curtius or similar rearrangement. The resulting amine, in proximity to the acetal linkage, could be induced to participate in an intramolecular ring-opening and re-closing cascade to form new heterocyclic structures, such as substituted oxazines.

Another possibility involves the reductive opening of the dioxane ring. Cleavage of one of the C-O bonds within the ring, followed by functionalization and subsequent cyclization, could lead to larger or different ring systems. For example, a related compound, cis-2-phenyl-1,3-dioxan-5-ol, has been shown to react with triphenylphosphine-carbon tetrabromide to yield cis-4-bromomethyl-2-phenyl-1,3-dioxolan, demonstrating a ring contraction from a six-membered dioxane to a five-membered dioxolane. sigmaaldrich.com Such skeletal rearrangements highlight the potential of the dioxane ring to serve as a latent precursor to other cyclic structures. While direct applications of the title carboxylic acid are still emerging, its structural elements provide a foundation for the development of novel synthetic routes to diverse heterocyclic scaffolds.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of 2-phenyl-1,3-dioxane-5-carboxylic acid and its analogs is traditionally performed in batch processes, often requiring prolonged reaction times and significant solvent use for azeotropic water removal. organic-chemistry.org The evolution of synthetic chemistry towards continuous flow and automated processes presents a significant opportunity to enhance the efficiency, safety, and scalability of its production.

Flow Chemistry: The core acetalization reaction is amenable to adaptation in continuous flow reactors. A packed-bed reactor containing a solid-supported acid catalyst (e.g., Amberlyst-15) could facilitate the reaction between the starting diol and benzaldehyde (B42025) with improved heat and mass transfer. Such a system would allow for precise control over reaction parameters, potentially reducing reaction times and minimizing byproduct formation. The Open Reaction Database, which collates data from various synthetic technologies, increasingly includes entries from flow chemistry, highlighting the paradigm shift in reaction execution.

Automated Synthesis: The carboxylic acid moiety of the title compound is an ideal handle for derivatization using automated synthesis platforms. sigmaaldrich.com These systems can perform high-throughput screening of reaction conditions or generate libraries of derivatives (e.g., amides, esters) by systematically reacting the parent acid with a diverse set of amines or alcohols. This approach can rapidly accelerate the discovery of new molecules with desired properties for applications in medicinal chemistry or materials science. youtube.com For example, an automated platform could be programmed to synthesize an array of amides to explore their potential as modulators of multi-drug resistance, a property noted in other complex 1,3-dioxane (B1201747) derivatives. researchgate.net

ParameterConventional Batch SynthesisPotential Flow Synthesis
Apparatus Round-bottom flask, Dean-Stark trapPacked-bed reactor, back-pressure regulator
Catalyst Homogeneous (e.g., p-TsOH)Heterogeneous (e.g., acid resin)
Water Removal Azeotropic distillationMembrane separation or scavenger column
Reaction Time HoursMinutes
Scalability Limited by flask sizeContinuous production, easy scale-up
Safety Handling of bulk hot solventsSmaller reaction volumes, better heat control

Development of Novel Catalytic Systems for Specific Transformations

Research into new catalytic methods is poised to unlock the full synthetic potential of the this compound scaffold, enabling transformations that are difficult or impossible with traditional reagents.

Photoredox and Transition-Metal Catalysis: While classic Lewis and Brønsted acids are used for the formation of the dioxane ring, modern catalytic methods could be employed for its subsequent functionalization. organic-chemistry.org For instance, photoredox catalysis could enable novel transformations. Although many studies focus on the photocatalytic degradation of related compounds like 1,4-dioxane (B91453) using catalysts such as W-TiO₂, this research opens the door to exploring controlled, selective C-H functionalization on the dioxane ring under mild conditions. researchgate.netelsevierpure.com Furthermore, the carboxylic acid group could be a substrate for decarboxylative coupling reactions, a powerful C-C bond-forming strategy in modern organic synthesis.

Asymmetric Catalysis: The development of chiral catalysts for the synthesis of 1,3-dioxane derivatives is an active area of research. For example, elegant Rh(II)-catalyzed three-component cascade reactions have been developed for the asymmetric synthesis of related 1,3-dioxoles. rsc.orgrsc.org Adapting such advanced catalytic systems to the synthesis of chiral this compound would provide access to enantiomerically pure building blocks, which are highly valuable in the pharmaceutical industry.

Transformation TypePotential Catalytic SystemTarget Bond
Decarboxylative Arylation Ni or Cu with a PhotocatalystC(sp³)–COOH
C-H Functionalization Ru or Ir PhotocatalystC-H on dioxane ring
Asymmetric Acetalization Chiral Brønsted Acid / Lewis AcidC-O bonds of the acetal (B89532)
Ring-Opening Cross-Coupling Transition Metal Catalyst (e.g., Ni, Pd)C-O bond of the dioxane ring

Exploration of Unconventional Reactivity Patterns and Rearrangements

Moving beyond its role as a stable scaffold, researchers are exploring reactions that leverage the inherent reactivity of the dioxane ring itself, leading to complex and valuable molecular architectures.

Regioselective Ring-Opening: The 1,3-dioxane ring can undergo selective, acid-catalyzed ring-opening to furnish mono-protected 1,3-diols. researchgate.net This transformation is particularly powerful in the context of carbohydrate and polyketide synthesis, where selective protection of hydroxyl groups is crucial. researchgate.net The regioselectivity of the cleavage can be controlled by the choice of reagents (e.g., LiAlH₄-AlCl₃, DIBALH) and the steric and electronic nature of the substituents on the dioxane ring, making it a versatile tool for asymmetric synthesis. researchgate.net

Rearrangements and Isomerizations: The six-membered 1,3-dioxane ring can, under certain conditions, isomerize to a thermodynamically more stable five-membered 1,3-dioxolane (B20135) ring. thieme-connect.de This reactivity, while sometimes undesirable, can also be harnessed for synthetic purposes. A more modern and unconventional approach involves the use of Frustrated Lewis Pairs (FLPs), which are known to activate and open cyclic ethers like THF and 1,4-dioxane. researchgate.net The application of FLP chemistry to this compound could provide a metal-free, mild method for ring-opening and subsequent functionalization.

Reagent/ConditionReactivity PatternResulting Product Type
Strong Lewis Acids (e.g., AlCl₃)Regioselective Ring-OpeningMono-protected 1,3-diols
Brønsted Acids (prolonged)Isomerization1,3-Dioxolane derivatives
Frustrated Lewis Pairs (FLP)Ring-Opening via Lewis AdductFunctionalized diol ethers
Organometallic ReagentsNucleophilic attack at C2Diol with new C-C bond at acetal carbon

Advanced Materials Applications derived from this compound Scaffolds

The rigid and chemically stable nature of the 2-phenyl-1,3-dioxane (B8809928) scaffold makes it an attractive candidate for incorporation into advanced materials, where molecular structure dictates macroscopic properties.

Liquid Crystals: The 1,3-dioxane ring is a known component in the central core of thermotropic ionic liquid crystals. tandfonline.comlookchem.com The rigid structure, combined with the phenyl group, forms an effective mesogen. The carboxylic acid function on the this compound scaffold provides a versatile point for modification, allowing for the attachment of various alkyl chains or other functional groups to fine-tune the liquid crystalline properties, such as the temperature range of the smectic A phase. tandfonline.comtandfonline.comunimelb.edu.au Recent work has shown that introducing electron-withdrawing groups to the phenyl ring in such systems can generate ferroelectric nematic phases with exceptionally high dielectric constants. researchgate.netelsevierpure.comrsc.org

Polymer Electrolytes: In a significant development for energy storage, in situ polymerization of 1,3-dioxane has been shown to produce a highly compatible polymer electrolyte for stable, high-voltage (4.5 V) lithium-metal batteries. rsc.org The resulting poly(DOX) electrolyte exhibits superior oxidation stability compared to its five-membered ring analog, poly(DOL). This suggests that polymers derived from this compound could be developed as functionalized solid electrolytes. The phenyl and carboxyl groups could be used to modulate properties like ionic conductivity, thermal stability, and interfacial contact with electrodes.

Functional Polymers: The carboxylic acid group allows the molecule to be used as a monomer in polymerization reactions. It can be incorporated into polyesters or polyamides, introducing the bulky and rigid 2-phenyl-1,3-dioxane unit into the polymer backbone. This could lead to materials with enhanced thermal stability, altered mechanical properties, or tailored biodegradability, similar to studies on polyurethanes containing 1,3-dioxane-5,5-dimethanol. researchgate.net

Material ClassRole of the Dioxane ScaffoldPotential Application
Liquid Crystals Rigid mesogenic coreDisplays, optical devices
Solid Polymer Electrolytes Stable backbone for ion transportHigh-voltage lithium-metal batteries
Polyesters/Polyamides Bulky monomer to modify backboneHigh-performance plastics, biodegradable materials
Drug Delivery Systems pH-sensitive cleavable linkerTargeted drug release

Q & A

Basic Research Questions

Q. How can heterogeneous catalysis be optimized for synthesizing 2-phenyl-1,3-dioxane-5-carboxylic acid?

  • Methodological Answer : Use cationic acidic resins (e.g., Amberlyst-15) under controlled reaction conditions. Evidence suggests that temperatures between 60–80°C and a glycerol-to-benzaldehyde molar ratio of 1:2–1:3 yield cyclic acetals with 57–63.5% selectivity. Monitor reaction progress via GC-MS or HPLC to optimize time and avoid over-oxidation .

Q. What spectroscopic and crystallographic methods validate the structure of this compound derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For esters (e.g., hexadecanoic acid ester), observe downfield shifts for carbonyl groups (~170 ppm in 13C^{13}C-NMR) .
  • XRD : Employ SHELXL/SHELXS for structure refinement. For example, 2-(2-chlorophenyl)-5-methyl derivatives were resolved with R-factors < 0.05 using Mo-Kα radiation (λ = 0.71073 Å) .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Use TLC or HPLC to detect degradation products. Store in inert atmospheres (N2_2) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in acetal formation during synthesis?

  • Methodological Answer : Acidic resins protonate benzaldehyde, promoting nucleophilic attack by glycerol’s primary hydroxyl group. Steric hindrance from the phenyl group favors 1,3-dioxane ring formation over smaller rings (e.g., 1,3-dioxolane). Computational modeling (DFT) of transition states can predict selectivity trends .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors. For disorder, apply PART/SUMP constraints to split occupancy between positions. High-resolution data (<1.0 Å) improves accuracy, as seen in 2,2,5-trimethyl derivatives resolved with R1_1 = 0.029 .

Q. What computational strategies predict reactivity in esterification or functionalization?

  • Methodological Answer : Generate SMILES notation for derivatives (e.g., C12H8Cl2O4) and use Gaussian or ORCA for DFT calculations. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Validate predictions with experimental kinetic studies .

Q. How to resolve contradictions in selectivity data for acetal derivatives?

  • Methodological Answer : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) may shift selectivity toward non-cyclic acetals. Use multivariate analysis (ANOVA) to identify statistically significant variables .

Q. What strategies improve regioselectivity in synthesizing esters (e.g., 2-phenyl-1,3-dioxan-5-yl hexadecanoate)?

  • Methodological Answer : Employ Steglich esterification (DCC/DMAP) under anhydrous conditions. For bulky esters (e.g., eicosanoic acid), use microwave-assisted synthesis to enhance reaction rates and regiocontrol. Confirm regiochemistry via NOESY or X-ray crystallography .

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